1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-imidazole
Description
Properties
IUPAC Name |
1-methyl-5-(pyrrolidin-1-ylmethyl)imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-11-8-10-6-9(11)7-12-4-2-3-5-12/h6,8H,2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGSUUOLWDQVIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CN2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-imidazole typically involves the reaction of 1-methylimidazole with pyrrolidine in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(pyrrolidin-1-ylmethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
Antibacterial Applications
Imidazole derivatives, including 1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-imidazole, have shown significant antibacterial activity against various pathogens. The mechanism often involves the disruption of DNA synthesis and cell wall integrity.
Case Study: Antibacterial Activity
A study demonstrated that imidazole derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance, hybrid compounds synthesized from nitroimidazole frameworks have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing inhibition zones ranging from 27 mm to 32 mm in diameter at specific concentrations .
| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | S. aureus | 30 mm | |
| Nitroimidazole hybrids | E. coli | 28 mm |
Analgesic Properties
Research indicates that imidazole derivatives can function as analgesic agents. The compound's structure allows for interaction with pain pathways, potentially providing relief comparable to traditional analgesics.
Case Study: Analgesic Evaluation
In a recent evaluation, several imidazole derivatives were tested for their analgesic effects using hot plate assays. The compound showed significant activity, with results indicating a pain relief percentage comparable to established analgesics like diclofenac .
Anti-inflammatory Effects
The anti-inflammatory potential of imidazole derivatives is another area of active research. These compounds can modulate inflammatory responses, making them candidates for treating conditions characterized by inflammation.
Case Study: Anti-inflammatory Activity
In vivo studies have shown that certain imidazole derivatives significantly reduce inflammatory markers in animal models. For instance, the compound was evaluated for its ability to inhibit neutrophil degranulation and cytokine release .
| Compound | Inflammatory Marker Reduction (%) | Reference |
|---|---|---|
| This compound | 70% IL-6 reduction | |
| Indomethacin (control) | 100% IL-6 reduction |
Anticancer Applications
Emerging studies suggest that imidazole derivatives may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
A recent investigation into the cytotoxic effects of imidazole derivatives revealed promising results against various cancer cell lines. The compound exhibited IC50 values indicating effective inhibition of cancer cell proliferation .
Mechanism of Action
The mechanism of action of 1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Electronic Differences
- Pyrrolidinylmethyl vs. Aryl Substituents : The pyrrolidine group introduces a basic nitrogen, enhancing solubility and hydrogen-bonding capacity compared to aryl groups (e.g., nitrophenyl or methoxyphenyl), which are lipophilic and alter electronic density .
- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) increase ring electron density, whereas nitro and trifluoromethyl groups (electron-withdrawing) reduce reactivity at the imidazole core, influencing catalytic or biological interactions .
Biological Activity
1-Methyl-5-(pyrrolidin-1-ylmethyl)-1H-imidazole is a compound of growing interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article presents a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a five-membered imidazole ring substituted with a pyrrolidin-1-ylmethyl group. This unique structure is believed to contribute to its diverse biological properties. The imidazole moiety is known for its role in various biological systems, including interactions with enzymes and receptors.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity or receptor functions, leading to various therapeutic effects. For instance, it has been shown to inhibit certain enzymes involved in disease pathways, which could provide a basis for its use in treating neurological disorders and other conditions.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties:
- Antibacterial Activity : In vitro tests indicate that this compound exhibits significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) values suggest strong efficacy, comparable to established antibiotics .
- Antifungal Activity : The compound also demonstrates antifungal properties, with MIC values below 1 µg/mL against several fungal strains. This positions it as a potential candidate for further development in antifungal therapies .
Case Studies
Several studies have investigated the biological effects of this compound:
- Neuroprotective Effects : A study examined the neuroprotective profile of related compounds under hypoxic conditions mimicking stroke. While not directly testing this compound, the findings underscore the importance of imidazole derivatives in neuroprotection, hinting at potential applications for this compound .
- Synthesis and Evaluation : Research focusing on the synthesis of novel imidazole derivatives has shown that compounds similar to this compound possess broad-spectrum antimicrobial activities. These findings suggest that modifications to the imidazole ring can enhance biological activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | MIC (µg/mL) | Biological Activity |
|---|---|---|---|
| This compound | Structure | < 1 | Antimicrobial, Antiviral |
| Pyrrolidine Derivative A | Structure | 3.12 | Antibacterial |
| Pyrrolidine Derivative B | Structure | 12.5 | Antifungal |
This table summarizes the comparative efficacy of related compounds, highlighting the unique position of this compound in terms of antimicrobial potency.
Q & A
Q. What are the common synthetic routes for 1-methyl-5-(pyrrolidin-1-ylmethyl)-1H-imidazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, CuI-catalyzed coupling of halo-nitrobenzene derivatives with substituted imidazoles under argon at 120°C for 24 hours yields imidazole analogs . Optimizing solvent (e.g., DMF vs. THF), catalysts (e.g., CuI), and bases (e.g., K₂CO₃) can improve yields. A comparative study showed that using tetrakis(dimethylamino)ethylene (TDAE) methodology enhances regioselectivity in imidazole functionalization .
- Table 1 : Comparison of Synthetic Conditions
| Route | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| CuI-mediated coupling | CuI | DMF | 120 | 60–75 | |
| TDAE methodology | – | THF | 70 | 85–90 |
Q. How do spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Key peaks include the methyl group on the imidazole ring (δ ~3.6–3.7 ppm) and pyrrolidine protons (δ ~1.8–2.5 ppm). For example, in a related analog, 1-methyl-5-(3-chlorophenyl)-1H-imidazole, the methyl group resonates at δ 3.66 ppm .
- ¹³C NMR : The quaternary carbon adjacent to the pyrrolidine moiety appears at ~139 ppm, while the imidazole carbons range from 126–132 ppm .
- IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and C-H (2800–3000 cm⁻¹) bonds are critical markers. Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound analogs?
- Methodological Answer : Docking simulations using software like AutoDock Vina can model interactions with target proteins (e.g., IDO1 enzymes). For instance, analogs with substituted aryl groups showed improved binding affinity due to hydrophobic interactions in the active site . CoMSIA analysis of 1-(naphthylalkyl)-1H-imidazoles revealed steric and electrostatic fields correlating with antiepileptic activity (pED₅₀ values), guiding rational design .
Q. What strategies resolve discrepancies between computational predictions and experimental bioassay results for this compound?
- Methodological Answer :
- Validation : Cross-check docking results with mutational studies (e.g., alanine scanning) to identify critical residues.
- Dynamic Simulations : MD simulations (e.g., 100 ns runs) assess binding stability. A study on GPR142 agonists found that flexible pyrrolidine moieties improved conformational matching despite initial docking mismatches .
- Data Reconciliation : Use statistical tools (e.g., RMSE analysis) to refine QSAR models when experimental ED₅₀ values deviate from predictions .
Q. How does modifying the pyrrolidine substituent affect physicochemical properties and bioactivity?
- Methodological Answer :
- Lipophilicity : Introducing electron-withdrawing groups (e.g., Cl) on the pyrrolidine ring increases logP, enhancing blood-brain barrier permeability in antiepileptic analogs .
- Bioactivity : Substituting pyrrolidine with piperidine in GPR142 agonists reduced metabolic clearance by 40% due to improved steric shielding .
- Table 2 : Impact of Substituents on Activity
| Substituent | logP | ED₅₀ (mg/kg) | Reference |
|---|---|---|---|
| Pyrrolidine (parent) | 1.2 | 10.5 | |
| 4-Fluoropyrrolidine | 1.5 | 7.8 | |
| Piperidine | 1.8 | 12.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
